molecular formula C11H13ClOS B14062885 1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one

1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one

Cat. No.: B14062885
M. Wt: 228.74 g/mol
InChI Key: RETIPHKLUKNPNO-UHFFFAOYSA-N
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Description

1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H13ClOS It is a derivative of phenylpropanone, featuring a chloromethyl group and a methylthio group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one typically involves the chloromethylation of 2-(methylthio)phenylpropan-1-one. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under an inert atmosphere.

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one depends on its specific application and the target molecule. In general, the chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methylthio group may influence the compound’s lipophilicity and binding affinity to molecular targets. The carbonyl group can participate in hydrogen bonding and other interactions with proteins or enzymes, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one: Similar structure but with the chloromethyl and methylthio groups in different positions.

    1-(3-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one: Another positional isomer with different reactivity and properties.

Uniqueness

1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one is unique due to the specific positioning of the chloromethyl and methylthio groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H13ClOS

Molecular Weight

228.74 g/mol

IUPAC Name

1-[4-(chloromethyl)-2-methylsulfanylphenyl]propan-1-one

InChI

InChI=1S/C11H13ClOS/c1-3-10(13)9-5-4-8(7-12)6-11(9)14-2/h4-6H,3,7H2,1-2H3

InChI Key

RETIPHKLUKNPNO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)CCl)SC

Origin of Product

United States

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